(2S)-Amino(hydroxy)ethanoic acid, commonly referred to as 2-hydroxyglycine, is an alpha-hydroxy amino acid characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 91.066 g/mol. The compound features a chiral center, making it optically active, and is classified as a peptide linking agent due to its ability to participate in peptide bond formation .
The structural representation of (2S)-amino(hydroxy)ethanoic acid can be expressed through its isomeric SMILES notation: C@H(N)O. This indicates the presence of both an amino group and a hydroxyl group attached to the ethanoic acid backbone, which contributes to its reactivity and biological significance .
These reactions highlight its versatility as a building block in organic synthesis and biochemistry .
(2S)-Amino(hydroxy)ethanoic acid exhibits several biological activities. It is known to play a role in metabolic pathways as a precursor for various biomolecules. Research indicates that it may have potential neuroprotective effects due to its ability to modulate neurotransmitter levels, particularly in the context of neurological disorders. Additionally, it has been studied for its antioxidant properties, which could contribute to cellular protection against oxidative stress .
Several methods exist for synthesizing (2S)-amino(hydroxy)ethanoic acid:
(2S)-Amino(hydroxy)ethanoic acid has various applications across different fields:
Studies investigating the interactions of (2S)-amino(hydroxy)ethanoic acid with other biomolecules have revealed its potential influence on enzyme activity and metabolic processes. For instance, it may interact with neurotransmitter systems, thereby affecting synaptic transmission and neuroprotection. Furthermore, research into its binding affinity with various receptors has shown promise in developing therapeutic agents targeting neurological conditions .
(2S)-Amino(hydroxy)ethanoic acid shares similarities with other alpha-hydroxy amino acids but possesses unique characteristics that distinguish it:
The uniqueness of (2S)-amino(hydroxy)ethanoic acid lies in its specific stereochemistry and functional groups that provide distinct biochemical properties compared to these similar compounds.